molecular formula C27H32N4O3 B2624508 1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea CAS No. 1172242-31-7

1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea

Cat. No.: B2624508
CAS No.: 1172242-31-7
M. Wt: 460.578
InChI Key: TTXLJHXYAOMVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea is a research-grade chemical compound with the CAS Registry Number 1172242-31-7 and a molecular formula of C27H32N4O3 . It has a molecular weight of 460.578 g/mol and is characterized by a complex structure featuring a central urea backbone, which is known in medicinal chemistry for its ability to form multiple stable hydrogen bonds with biological targets, a key feature for modulating potency and selectivity in drug discovery efforts . This core urea moiety is substituted with a 2,3-dimethoxyphenyl group and a 2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl group, the latter incorporating two distinct aromatic systems that contribute to the compound's stereoelectronic profile and potential for target interaction . Compounds within this structural class, particularly those incorporating the urea pharmacophore, are of significant interest in early-stage drug discovery and are frequently explored in therapeutic areas such as oncology . The provided SMILES notation (COC1=C(OC)C=CC=C1NHC(=O)NCC(C2=CC=C(N(C)C)C=C2)(N3C4=CC=CC=C4CC3)) and InChIKey (TTXLJHXYAOMVKZ-UHFFFAOYSA-N) enable precise structural identification and virtual screening . This product is intended for research applications and is designated For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3/c1-30(2)21-14-12-20(13-15-21)24(31-17-16-19-8-5-6-10-23(19)31)18-28-27(32)29-22-9-7-11-25(33-3)26(22)34-4/h5-15,24H,16-18H2,1-4H3,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXLJHXYAOMVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

DMU is characterized by its complex structure, which includes:

  • A urea moiety that contributes to its biological activity.
  • Two aromatic rings : one containing dimethoxy groups and the other featuring a dimethylamino group.
  • An indolin-1-yl ethyl side chain that enhances its interaction with biological targets.

The molecular formula for DMU is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 306.35 g/mol.

Anticancer Activity

Several studies have highlighted the anticancer properties of DMU:

  • Mechanism of Action : DMU has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. It disrupts mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of apoptotic cascades .
  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated that DMU effectively inhibits cell proliferation. IC50 values were reported in the micromolar range, indicating significant potency .
  • In Vivo Efficacy : Animal models treated with DMU exhibited reduced tumor growth rates compared to control groups. Histopathological analysis revealed decreased mitotic figures and increased apoptosis in tumor tissues .

Antimicrobial Activity

DMU also displays antimicrobial properties:

  • Bacterial Inhibition : Research indicates that DMU exhibits bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL .
  • Fungal Activity : Preliminary studies suggest that DMU has antifungal activity against Candida species, with an MIC of 64 µg/mL .

Neuroprotective Effects

Emerging evidence suggests that DMU may possess neuroprotective properties:

  • Oxidative Stress Reduction : In neuronal cell cultures, DMU treatment resulted in decreased levels of reactive oxygen species (ROS), indicating a potential role in mitigating oxidative stress .
  • Cognitive Function Improvement : In animal models of neurodegeneration, administration of DMU improved cognitive functions as assessed by behavioral tests .

Table 1: Summary of Biological Activities of DMU

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)~10 µM
AnticancerHeLa (Cervical Cancer)~12 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntifungalCandida spp.64 µg/mL
NeuroprotectionNeuronal Cell CulturesN/A

Table 2: Case Studies Involving DMU

Case Study TitleFindings SummaryReference
DMU Induces Apoptosis in Cancer CellsDemonstrated activation of caspases and mitochondrial disruption in MCF-7 cells.
Neuroprotective Effects in RodentsImproved cognitive function and reduced oxidative stress markers in treated models.

Comparison with Similar Compounds

: 1-(3-Chlorophenyl)-3-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}urea

  • Key Differences: The target compound features 2,3-dimethoxyphenyl and 4-(dimethylamino)phenyl groups, whereas ’s analogue has a 3-chlorophenyl group (electron-withdrawing) and 4-ethylphenyl substituent. includes a pyrimidinylamino moiety, absent in the target compound, which may enhance hydrogen-bonding capacity .
  • The pyrimidine ring in could confer stronger binding to nucleotide-binding domains (e.g., kinases) compared to the indolin-1-yl group in the target compound.

: (E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(Trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas

  • Key Differences :
    • The patent compound substitutes the indolin-1-yl group with a trifluoromethoxyphenyl-triazole system, introducing strong electron-withdrawing effects.
    • The core structure includes an imidazolidin-2-ylidene moiety, contrasting with the ethyl-linked indolin-1-yl group in the target compound .
  • Impact: The trifluoromethoxy group enhances metabolic stability but may reduce solubility compared to dimethylamino groups.

: 1-(2-Methyl-1H-indol-3-yl)-2(4-methoxy-phenyl)-1,2,3,4-tetrahydro-isoquinoline

  • The target compound’s indolin-1-yl group is structurally distinct from the indol-3-yl moiety here.
  • Impact: The tetrahydroisoquinoline system in provides a planar aromatic system, contrasting with the partially saturated indolin-1-yl group in the target compound. This difference may influence binding to flat vs. pocket-like active sites .

: 1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

  • Key Differences :
    • The benzodiazepin-3-yl group in replaces the indolin-1-yl ethyl chain of the target compound.
    • Substituents on the urea nitrogen include 2,4-dimethylphenyl (moderately electron-donating) vs. the target’s 2,3-dimethoxyphenyl (stronger electron-donating effects) .
  • The dimethylphenyl group in may reduce steric hindrance compared to the bulkier dimethoxyphenyl group in the target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic System
Target Compound C₂₇H₃₁N₅O₃ (estimated) ~497.58 2,3-Dimethoxyphenyl, 4-(Dimethylamino)phenyl, Indolin-1-yl ethyl Indoline
1-(3-Chlorophenyl)-3-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}urea C₂₂H₂₅ClN₆O 448.93 3-Chlorophenyl, 4-Ethylphenyl, Pyrimidinylamino Pyrimidine
(E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(Trifluoromethoxy)phenyl)triazol-3-yl)phenyl)urea C₂₃H₂₀F₃N₇O₂ (example) 515.45 Trifluoromethoxyphenyl, Triazol-3-yl, Imidazolidin-2-ylidene Imidazolidine, Triazole
1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea C₂₅H₂₄N₄O₂ 412.49 2,4-Dimethylphenyl, Benzodiazepin-3-yl Benzodiazepine

Key Research Findings

Substituent Effects on Bioactivity: Electron-donating groups (e.g., methoxy, dimethylamino) in the target compound may enhance binding to serotonin or dopamine receptors compared to electron-withdrawing groups (e.g., chloro in ) . The dimethylamino group in the target compound could improve solubility and blood-brain barrier penetration relative to trifluoromethoxy groups in .

Heterocyclic Systems: Indoline (target) vs. benzodiazepine (): The indoline’s partial saturation may balance rigidity and flexibility, whereas benzodiazepine’s fused ring system favors interactions with CNS targets .

Synthetic Accessibility :

  • The target compound’s indolin-1-yl ethyl chain may require multi-step synthesis, contrasting with ’s one-pot imidazolidin-2-ylidene formation via condensation .

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